molecular formula C12H20BN3O2 B7952427 [6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl]boronic acid

[6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl]boronic acid

Cat. No.: B7952427
M. Wt: 249.12 g/mol
InChI Key: OTQBKOQHSBPCCR-UHFFFAOYSA-N
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Description

[6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl]boronic acid is a boronic acid derivative that features a piperazine ring substituted with an ethyl group and a pyridine ring substituted with a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Properties

IUPAC Name

[6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BN3O2/c1-3-15-6-8-16(9-7-15)12-5-4-11(13(17)18)10(2)14-12/h4-5,17-18H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQBKOQHSBPCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)N2CCN(CC2)CC)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl]boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the aforementioned synthetic routes. The process is optimized for yield and purity, often involving continuous flow chemistry and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can be performed on the pyridine ring to form dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the boronic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides and nucleophiles are employed under basic conditions.

Major Products

    Oxidation: Oxidized piperazine derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted boronic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, [6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl]boronic acid is used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.

Medicine

In medicine, derivatives of this compound are explored for their potential as drug candidates, particularly in the treatment of neurological disorders and cancers.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of [6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl]boronic acid involves its ability to form reversible covalent bonds with biomolecules. This interaction can inhibit enzymes or modulate receptor activity, leading to various biological effects. The molecular targets and pathways involved are often specific to the derivative being studied and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl]boronic acid lies in its combination of a piperazine ring, a pyridine ring, and a boronic acid group. This combination provides a versatile scaffold for the development of new compounds with diverse applications in chemistry, biology, medicine, and industry.

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